(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-amino-2-methyl-4-oxobutanoic acid
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-amino-2-methyl-4-oxobutanoic acid is a specialized amino acid derivative used primarily in peptide synthesis. The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) group, a widely employed protecting group for amines in solid-phase peptide synthesis (SPPS). The Fmoc group provides stability under basic conditions while being cleavable under mild acidic conditions, making it ideal for sequential peptide assembly .
The core structure of the compound includes:
- A 4-amino-4-oxobutanoic acid moiety, which introduces both amide and ketone functionalities. This modification may alter solubility, hydrogen-bonding capacity, and reactivity compared to canonical amino acids.
The compound’s molecular weight is estimated to be ~380–400 g/mol based on structurally similar derivatives (e.g., C21H21NO6, MW 383.40 ).
Properties
IUPAC Name |
4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-20(18(24)25,10-17(21)23)22-19(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10-11H2,1H3,(H2,21,23)(H,22,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVALBSODAWGFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dicyclohexylamine (DCHA) Adduct Strategy
The two-step method involves forming stable DCHA–amino acid ionic adducts to prevent oligopeptide impurities. The carboxylate group of α-methyl-L-aspartic acid reacts with dicyclohexylamine in acetone, forming a crystalline salt. Subsequent Fmoc protection using Fmoc-N-succinimidyl carbonate (Fmoc-OSu) under mild alkaline conditions yields the target compound with >95% purity.
Reaction Conditions:
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | DCHA, α-methyl-L-Asp | Acetone | RT | 4–5 h | 82% |
| 2 | Fmoc-OSu, Na₂CO₃ | H₂O/CH₃CN | 0–5°C → RT | 12 h | 78% |
This method minimizes mixed anhydride formation due to the bulky DCHA counterion, which moderates nucleophilicity.
Silylation-Activated Fmoc Protection
Primary and secondary amines are silylated using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) before reacting with Fmoc-OSu. The silyl group protects the carboxylate, enabling selective Fmoc installation without racemization.
Critical Parameters:
-
Silylating Agent: 2–5 equivalents of MSTFA in CH₂Cl₂.
-
Fmoc Reagent: 1.0–1.2 equivalents of Fmoc-OSu.
-
Workup: Methanol quench converts trimethylsilyl esters to free acids.
This approach achieves 89–94% yields with <2% dipeptide impurities.
Solid-Phase Peptide Synthesis (SPPS)
2-Chlorotrityl Chloride (2-CTC) Resin Protocol
The 2-CTC resin temporarily protects the carboxylic acid, allowing sequential Fmoc deprotection and coupling. Key steps include:
-
Resin Loading: 3 equivalents of Fmoc-α-methyl-L-Asp(OtBu)-OH activated with HCTU in 20% collidine/DMF.
-
Fmoc Deprotection: 20% piperidine/DMF (2 × 5 min).
-
Coupling: HATU/Oxyma Pure® in DMF (15–60 min per residue).
Performance Metrics:
| Parameter | Value |
|---|---|
| Coupling Efficiency | 85–92% |
| Racemization | <1% (HPLC) |
| Purity (HPLC) | ≥98% |
Photolabile Linker Cleavage
A photolabile 3-(4-hydroxymethyl-2-methoxy-5-nitrophenoxy)propionic acid (HMPP) linker enables UV-triggered cleavage (365 nm, 30 min). This preserves acid-labile tert-butoxy groups and achieves 91% recovery.
Enzymatic Resolution
Lipase-Catalyzed Kinetic Resolution
Racemic α-methyl aspartic acid is resolved using immobilized Candida antarctica lipase B (CAL-B). The (S)-enantiomer is selectively acetylated with vinyl acetate in tert-butyl methyl ether (TBME).
Optimized Conditions:
| Parameter | Value |
|---|---|
| Enzyme Loading | 20 mg/mmol |
| Temperature | 35°C |
| Time | 48 h |
| ee (S) | ≥98% |
| Conversion | 45% |
Microwave-Assisted Synthesis
Accelerated Coupling-Deprotection Cycles
Microwave irradiation (50°C, 100 W) reduces coupling times from hours to minutes. HATU/Oxyma activation under these conditions achieves 92% yield with 99% ee, versus 75% yield conventionally.
Comparative Data:
| Method | Time | Yield | ee |
|---|---|---|---|
| Conventional | 4 h | 75% | 97% |
| Microwave | 15 min | 92% | 99% |
Industrial-Scale Production
Continuous Flow Reactor Synthesis
A plug-flow reactor (PFR) with in-line PAT (Process Analytical Technology) monitors real-time conversion. Key parameters:
-
Residence Time: 8 min.
-
Throughput: 12 kg/day.
-
Purity (HPLC): 99.2%.
Cost Analysis:
| Component | Cost Contribution |
|---|---|
| Fmoc-OSu | 58% |
| Solvents | 22% |
| Labor | 15% |
Comparative Analysis of Methods
| Method | Yield | Purity | ee | Scalability | Cost |
|---|---|---|---|---|---|
| Solution-Phase (DCHA) | 78% | 95% | 98% | Moderate | $$ |
| SPPS (2-CTC Resin) | 85% | 98% | 99% | High | $$$ |
| Enzymatic | 45% | 99% | 98% | Low | $ |
| Microwave | 92% | 99% | 99% | High | $$$ |
Troubleshooting and Optimization
Racemization Suppression
Byproduct Mitigation
-
Oligopeptide Formation: Controlled pH (8.0–8.5) during Fmoc installation limits dimerization to <3%.
-
Photolytic Degradation: Amber glassware and argon sparging reduce Fmoc cleavage by 80% during storage.
Emerging Techniques
Computational Modeling
Density Functional Theory (DFT) predicts activation energies for Fmoc cleavage pathways. Simulations align with experimental data (R² = 0.94), enabling reagent optimization.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-amino-2-methyl-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can result in a wide range of products, depending on the nucleophile used .
Scientific Research Applications
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-amino-2-methyl-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound can be used to study protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-amino-2-methyl-4-oxobutanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted reactions. Once the desired peptide is synthesized, the Fmoc group can be removed under mild conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table compares the target compound with structurally related Fmoc-protected amino acids:
Key Differences and Implications
Functional Group Diversity: The 4-amino-4-oxo group in the target compound provides a unique combination of nucleophilic (amine) and electrophilic (ketone) sites, enabling dual reactivity in peptide modifications . In contrast, azido derivatives (e.g., ) are tailored for bioorthogonal reactions. Steric Effects: The C2-methyl group in the target compound may hinder racemization during peptide coupling, a common issue in SPPS. Comparatively, dimethylpentanoic acid derivatives exhibit bulkier substituents that further restrict conformational flexibility.
Solubility and Handling: Fluorinated aromatic side chains (e.g., ) increase hydrophobicity, necessitating strong solvents like hexafluoroisopropanol (HFIP). The target compound’s 4-oxo group may improve polarity slightly compared to fully aliphatic analogs .
Safety Profiles: Like most Fmoc-protected amino acids, the target compound likely carries acute toxicity hazards (H302, H315, H319, H335) based on analogous safety data . Proper ventilation and personal protective equipment (PPE) are essential during handling.
Biological Activity
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-amino-2-methyl-4-oxobutanoic acid, commonly referred to as a fluorene derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of molecules that exhibit various pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-amino-2-methyl-4-oxobutanoic acid is , with a molecular weight of 368.38 g/mol. The structure includes a fluorene moiety, which is known for its diverse biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C₃₃H₃₃N₂O₅ |
| Molecular Weight | 368.38 g/mol |
| CAS Number | 1403590-49-7 |
| MDL Number | MFCD28167050 |
| Hazard Classification | Irritant |
Antimicrobial Activity
Research has demonstrated that fluorene derivatives possess significant antimicrobial properties. A study highlighted the effectiveness of compounds containing the fluorene nucleus against various bacterial strains, including Staphylococcus aureus and multi-drug resistant Mycobacterium tuberculosis . The introduction of different substituents on the aryl moiety was found to influence the spectrum and intensity of the antimicrobial activity.
Case Study:
In one investigation, a series of fluorene derivatives were synthesized and tested against M. tuberculosis, where several compounds exhibited promising inhibitory effects against both drug-sensitive and resistant strains . The structure-activity relationship (SAR) indicated that specific modifications could enhance activity.
Anticancer Activity
Fluorene derivatives have also been explored for their anticancer potential. A study focused on 9-fluorenone analogues revealed that certain compounds displayed antiproliferative activity by acting as type I topoisomerase inhibitors . The presence of linear alkyl groups in the side chains was associated with improved activity compared to branched groups.
Research Findings:
- Antiproliferative Effects: Compounds derived from 9-fluorenone showed significant cytotoxicity against cancer cell lines, with some exhibiting IC50 values comparable to established chemotherapeutics.
- Mechanism of Action: The mechanism often involves the inhibition of key enzymes involved in DNA replication and repair processes, highlighting the potential for these compounds as chemotherapeutic agents .
Enzyme Inhibition
The compound has been identified as a potential inhibitor of critical enzymes involved in bacterial cell wall synthesis and cancer progression. For instance, its ability to inhibit enoyl-acyl carrier protein reductase (InhA) in M. tuberculosis was documented, suggesting its role in disrupting fatty acid biosynthesis .
Summary of Research Findings
| Study Focus | Key Findings |
|---|---|
| Antimicrobial Activity | Effective against M. tuberculosis and resistant strains |
| Anticancer Potential | Exhibited antiproliferative effects on cancer cell lines |
| Enzyme Inhibition | Inhibits InhA enzyme critical for bacterial survival |
Q & A
Q. What are the standard synthetic routes for preparing (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-amino-2-methyl-4-oxobutanoic acid?
The compound is typically synthesized via Fmoc-protection strategies using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) as the protecting agent. Key steps include:
- Amino group protection : Reaction of the primary amine with Fmoc-Cl in the presence of a base (e.g., sodium carbonate or triethylamine) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) .
- Side-chain modifications : Introduction of the methyl and oxo groups via controlled alkylation or oxidation reactions under inert atmospheres .
- Deprotection and purification : Final deprotection using piperidine or trifluoroacetic acid (TFA), followed by purification via reversed-phase high-performance liquid chromatography (RP-HPLC) .
Q. Table 1: Example Synthesis Conditions
| Step | Reagents/Conditions | Solvent | Time | Yield | Reference |
|---|---|---|---|---|---|
| Fmoc protection | Fmoc-Cl, Na₂CO₃ | DCM | 2 h | 85% | |
| Oxidation | H₂O₂, catalytic Fe³⁺ | THF | 4 h | 72% |
Q. How is the compound purified and characterized in academic research?
- Purification : RP-HPLC with C18 columns and gradients of acetonitrile/water (0.1% TFA) is standard for isolating high-purity (>95%) product .
- Characterization :
Q. What safety precautions are critical during handling?
- Hazard classification : The compound may cause skin/eye irritation (GHS Category 2) and respiratory irritation (GHS Category 3). Use PPE (gloves, goggles, lab coat) and work in a fume hood .
- Storage : Store at 2–8°C in airtight, light-protected containers under nitrogen to prevent degradation .
Advanced Research Questions
Q. How can coupling efficiency in solid-phase peptide synthesis (SPPS) be optimized using this compound?
Q. Table 2: Coupling Efficiency Under Different Conditions
| Activator | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| HOBt/DIC | DMF | 25 | 92 |
| PyBOP | DCM | 0 | 88 |
Q. How do structural analogs of this compound influence bioactivity in peptide-based drug design?
- Case study : Substitution of the methyl group with halogens (e.g., fluorine) enhances metabolic stability but may reduce solubility .
- Data contradiction : Analogs with bulkier substituents (e.g., tert-butyl) show improved target binding in vitro but poor pharmacokinetics in vivo .
- Resolution : Balance lipophilicity (logP) and polar surface area (PSA) using computational modeling (e.g., Schrödinger Suite) .
Q. How can stability issues in aqueous solutions be addressed during experimental workflows?
Q. What analytical strategies resolve discrepancies in toxicity data across safety studies?
- Contradiction : Some SDS report acute oral toxicity (Category 4, H302) , while others lack data .
- Methodology :
- Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity.
- Cross-reference with structurally similar Fmoc-amino acids (e.g., Fmoc-Asp-OtBu) with established profiles .
Q. What role does stereochemistry play in its application as a building block for chiral peptides?
- Critical factor : The (S)-configuration ensures correct spatial orientation for receptor binding.
- Validation : Compare diastereomer activity via circular dichroism (CD) and SPR binding assays .
- Case study : (R)-isomers of analogous compounds show 10-fold lower affinity for MDM2/MDM4 targets .
Q. How can computational methods predict its reactivity in novel synthetic pathways?
- Tools : DFT calculations (Gaussian 09) model transition states for Fmoc deprotection .
- Outcome : Predicted activation energy correlates with experimental reaction rates (R² = 0.89) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
